(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid
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Overview
Description
(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C10H12BFO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with a cyclopropyl group, a fluorine atom, and a methyl group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid are used as proton sources.
Major Products:
Scientific Research Applications
(5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.
Biology: Boronic acids are explored for their potential as enzyme inhibitors, particularly proteases.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
4-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the cyclopropyl group.
2-Fluoro-4-methylphenylboronic acid: Similar structure but with different substitution pattern.
Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the phenyl ring and other substituents.
Uniqueness: (5-Cyclopropyl-4-fluoro-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclopropyl group can influence the steric and electronic properties, making it a valuable compound in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H12BFO2 |
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Molecular Weight |
194.01 g/mol |
IUPAC Name |
(5-cyclopropyl-4-fluoro-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO2/c1-6-4-10(12)8(7-2-3-7)5-9(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
WXHNAQACOJMHAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C2CC2)(O)O |
Origin of Product |
United States |
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